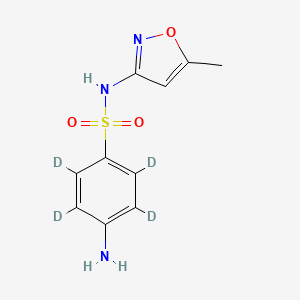
Gliovirin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gliovirin is a sulfur-containing fungal secondary metabolite belonging to the class of epidithiodioxopiperazine. It is characterized by an internal disulfide bridge, which allows it to perform redox cycling between oxidized and reduced forms, producing reactive oxygen species or disturbing intracellular redox homeostasis by interacting with thiol groups of antioxidants such as glutathione . This compound is produced by the fungus Trichoderma virens and exhibits strong anti-oomycete and potential anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the bicyclic tetrahydro-1,2-oxazine subunit of gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. This process includes oxidative elaboration to the fully functionalized bicycle through a series of mild transformations . The key steps involve the catalytic, enantioselective propargylation of an oxime to furnish a crucial N-hydroxyamino ester intermediate .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Trichoderma virens strains that are capable of producing this compound. The production process involves optimizing the growth conditions of the fungus to maximize this compound yield. This includes controlling factors such as temperature, pH, nutrient availability, and aeration .
化学反应分析
Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the disulfide bridge in its structure makes it particularly reactive in redox processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can facilitate the oxidation of this compound.
Reduction: Reducing agents like dithiothreitol or glutathione can reduce the disulfide bridge in this compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, depending on the reagents used.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions employed .
科学研究应用
作用机制
Gliovirin exerts its effects primarily through its redox activity. The internal disulfide bridge allows this compound to cycle between oxidized and reduced forms, generating reactive oxygen species in the process. This redox cycling can disrupt intracellular redox homeostasis, leading to oxidative stress and cell damage . This compound also interacts with thiol groups of antioxidants such as glutathione, further contributing to its oxidative effects .
相似化合物的比较
Gliovirin is unique among fungal secondary metabolites due to its specific structure and redox activity. Similar compounds include:
Gliotoxin: Another epidithiodioxopiperazine with a similar disulfide bridge and redox activity.
Pretrichodermamides A and E: Disulfide antibiotics with an unusual tetrahydro-1,2-oxazine core, similar to this compound.
Peniciadametizine B: A monothiolated oxazine natural product related to this compound.
This compound stands out due to its strong anti-oomycete and potential anticancer properties, making it a valuable compound for both agricultural and medical research .
属性
分子式 |
C20H20N2O8S2 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26) |
InChI 键 |
VZUFPCHAVLFFAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


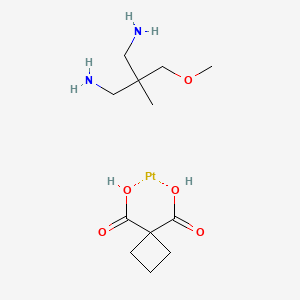

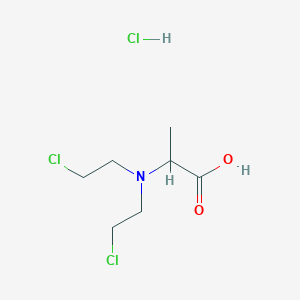
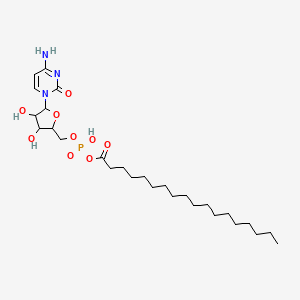

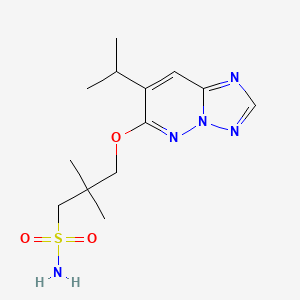
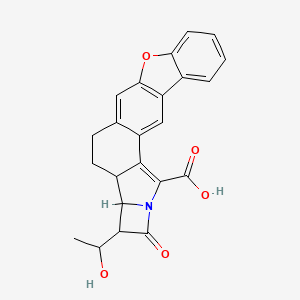
![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
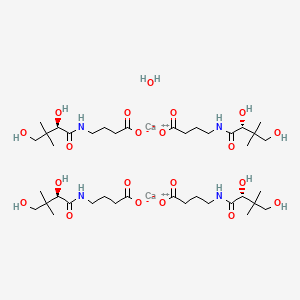
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)


